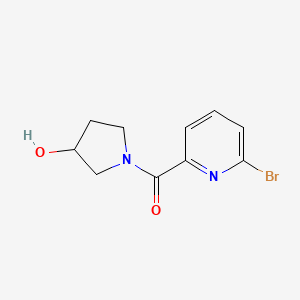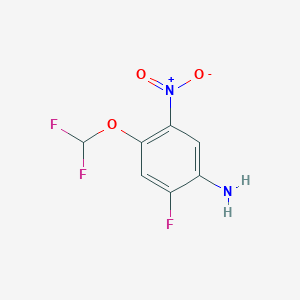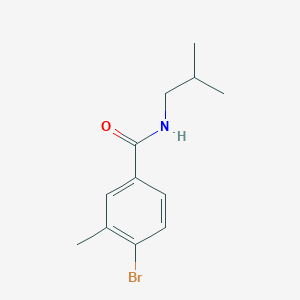![molecular formula C5H4N4O B1449628 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one CAS No. 14384-66-8](/img/structure/B1449628.png)
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Overview
Description
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with a similar structure have shown remarkable anti-epileptic activities , suggesting that they may target proteins or enzymes involved in neurological signaling pathways.
Mode of Action
Similar compounds have been shown to have the ability to destabilize certain protein heterodimers , indicating that they may exert their effects through allosteric modulation of target proteins.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Compounds with a similar structure have shown remarkable anti-epileptic activities , suggesting that they may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces cell cycle arrest and promotes apoptosis by modulating the expression of genes involved in these processes . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, and inhibits their activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . For example, the compound inhibits key enzymes in the glycolytic pathway, resulting in reduced glucose metabolism and increased oxidative stress . These metabolic effects contribute to the compound’s anticancer activity by depriving cancer cells of the energy needed for proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . This selective distribution enhances the compound’s efficacy by targeting key cellular processes involved in cancer progression .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles . For instance, it localizes to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, its accumulation in the mitochondria leads to the induction of apoptosis through the activation of mitochondrial pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methodologies used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions but with optimized parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazolo ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo ring.
Scientific Research Applications
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
2-Amino-6-methyl-4-propyl[1,2,4]triazolo[1,5-a]pyrimidin-5-one: Another derivative with notable pharmacological properties.
The uniqueness of this compound lies in its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h1-3H,(H,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMBEKEDDDWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342903 | |
| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-66-8 | |
| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the synthesized 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives?
A1: The synthesized compounds are characterized by a tetracyclic ring system composed of a benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one core []. This core structure is further substituted with various groups, including aryl and alkyl substituents, which can influence its physicochemical properties and potential biological activity. For example, in one study, the compound 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one (C23H21FN4O2S) was synthesized and analyzed using X-ray diffraction []. The analysis revealed that the fused rings within this compound are nearly coplanar.
Q2: What synthetic strategies have been employed to produce these compounds?
A2: Researchers have successfully synthesized these compounds using a tandem aza-Wittig/heterocumulene-mediated annulation reaction [, ]. This efficient approach involves the reaction of carbodiimides with hydrazine to yield 3-amino-2-arylaminobenzofuro[3,2-d]pyrimidin-4(3H)-ones. Subsequent treatment with triphenylphosphine, hexachloroethane, and triethylamine generates iminophosphoranes. A final aza-Wittig reaction with isocyanates or acyl chlorides then yields the desired benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones [].
Q3: What intermolecular interactions are important in the solid state of these compounds?
A3: X-ray diffraction studies on 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one revealed that the crystal packing is primarily stabilized by weak intermolecular C–H···O hydrogen bonds and π-π interactions []. These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Q4: Are there similar synthetic approaches for related compounds?
A4: Yes, researchers have also explored the synthesis of benzothieno[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones using a similar tandem aza-Wittig/heterocumulene-mediated annulation strategy [, ]. This suggests the versatility of this synthetic method for generating diverse triazolopyrimidinone derivatives.
Q5: What are potential applications for these compounds?
A5: While specific applications for the synthesized this compound derivatives are not extensively discussed in the provided research articles, the presence of a furo[2,3-d]pyrimidinone scaffold suggests potential applications as analgesic and antitumor agents []. Further research is needed to explore the biological activity and potential therapeutic uses of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)


![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)




![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

